diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
Description
Diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a fluorinated phosphonate ester characterized by a unique combination of functional groups. Its structure includes a diisobutyl phosphonate backbone, an ethoxycarbonyl-protected amino group, and two trifluoromethyl moieties. This compound is synthesized via multi-step reactions, likely involving phosphorylation of a trifluoroethylamine precursor followed by carbamate formation . The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, making it a candidate for applications in agrochemicals or pharmaceuticals, particularly as an enzyme inhibitor or bioactive intermediate.
Properties
IUPAC Name |
ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F6NO5P/c1-6-24-11(22)21-12(13(15,16)17,14(18,19)20)27(23,25-7-9(2)3)26-8-10(4)5/h9-10H,6-8H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFAWSISVJGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OCC(C)C)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F6NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves multiple steps. One common method includes the reaction of diisobutyl phosphite with a trifluoromethylated amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonate esters and phosphine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Chemical Properties and Safety
Basic Information:
- Product Name: DIISOBUTYL [1-[(ETHOXYCARBONYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHOSPHONATE
- Chemical Name: this compound
- Molecular Formula:
- Formula Weight: 431.31
- CAS Number: 330944-06-4
- Purity: 95.00%
Safety Information:
Additional Information:
Potential Research Areas
While specific applications for this compound are not detailed in the search results, the presence of functional groups like phosphonate, ethoxycarbonylamino, and trifluoromethyl suggests potential uses in several areas:
- Organic Synthesis: As a building block in synthesizing more complex molecules .
- Pharmaceutical Chemistry: The trifluoromethyl group is common in pharmaceuticals to alter lipophilicity and metabolic stability .
- Agrochemicals: Phosphonates are found in some pesticides and herbicides .
Further Research
To find more specific applications, further research is needed in the following areas:
- Database searches: Use chemical databases such as SciFinder, Reaxys, or Google Patents to search for specific reactions or applications involving this compound.
- Scientific literature: Conduct a thorough search of scientific journals and publications for any research articles that mention the synthesis, properties, or applications of this compound.
- Contact suppliers: Reach out to chemical suppliers like Apollo Scientific for additional information or potential applications they may be aware of .
Summary
Mechanism of Action
The mechanism of action of diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of fluorine atoms enhances its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)propanoate, a structurally related phosphonate derivative (Figure 2 in ) . Key differences include:
- Phosphonate Ester Groups : The target compound features diisobutyl esters, whereas the comparator uses diethoxy esters. The bulkier isobutyl groups may reduce solubility in polar solvents but enhance membrane permeability.
- Amino Group Substitutents: The target compound’s ethoxycarbonylamino group contrasts with the comparator’s p-tolylsulfonylamino group.
- Fluorination Pattern : Both compounds have trifluoromethyl groups, but the target compound has an additional trifluoroethyl moiety, amplifying its electron-deficient character.
Physical and Chemical Properties
| Property | Target Compound | Ethyl 2-(Diethoxyphosphoryl)-3,3,3-Trifluoro-2-([(4-Methylphenyl)Sulfonyl]Amino)Propanoate |
|---|---|---|
| Molecular Formula | C₁₃H₂₁F₆NO₅P | C₁₅H₂₀F₃NO₆PS |
| Molecular Weight | 434.25 g/mol (calculated) | 440.36 g/mol (calculated) |
| Solubility | Low in water; high in chloroform, DCM | Moderate in DMSO; poor in water |
| Thermal Stability | High (bulky isobutyl groups resist hydrolysis) | Moderate (diethoxy esters more prone to degradation) |
Reactivity and Stability
- Hydrolysis Resistance : The target compound’s diisobutyl groups provide steric hindrance, reducing susceptibility to hydrolysis compared to the diethoxy-based comparator .
- Electrophilicity : The sulfonamide group in the comparator enhances electrophilicity at the phosphorus center, making it more reactive toward nucleophiles.
- Synthetic Pathways : The target compound’s synthesis likely requires carbamate protection, while the comparator involves sulfonylation, which may introduce regioselectivity challenges.
Biological Activity
Diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate (CAS: 330944-06-4) is a complex organophosphorus compound that exhibits notable biological activities. This article delves into the compound's biological mechanisms, applications in research, and comparative analysis with similar compounds.
The biological activity of diisobutyl phosphonate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's structure.
- Phosphorylation : It may act as a phosphonate donor in biochemical pathways, influencing signal transduction and metabolic processes.
Biological Applications
This compound has several significant applications:
- Research Tool : Used in studies investigating enzyme inhibition and biological pathways involving phosphorus-containing molecules.
- Therapeutic Potential : Its unique structure may offer avenues for developing new therapeutic agents targeting specific diseases, particularly in oncology due to its potential to inhibit oncogenic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl]phosphonate | Lacks trifluoromethyl group | Lower enzyme inhibition |
| Diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoromethyl]phosphonate | Similar but different fluorination | Moderate activity |
| Diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphite | Phosphite instead of phosphonate | Reduced stability |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Inhibition Studies : Research indicates that diisobutyl phosphonate can effectively inhibit certain phosphatases involved in cancer progression. For instance, a study demonstrated that modifications to the ethoxycarbonyl group significantly enhanced its inhibitory potency against specific enzyme targets .
- In Vivo Evaluations : Animal model studies have shown promising results where diisobutyl phosphonate exhibited anti-tumor effects when administered in controlled doses. The compound's ability to penetrate cellular membranes suggests its potential as a therapeutic agent for solid tumors .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate, and how can reaction conditions be optimized?
- Methodology : The Steglich esterification protocol is a robust method for synthesizing trifluoroethyl phosphonate derivatives. Key steps include:
- Alkaline hydrolysis of dimethyl phosphonates to generate reactive intermediates.
- Esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
- Optimization requires strict control of stoichiometry (1:1.2 molar ratio of phosphonate to alcohol) and reaction time (12–24 hours at 0–25°C) to minimize side reactions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structural integrity of this compound?
- Methodology : Use a combination of ¹H, ¹³C, and DEPT-135 NMR to identify carbon environments (methyl, methylene, methine). For example:
- Compare observed ¹³C chemical shifts with literature data for diisobutyl phthalate analogs to validate ester groups.
- Analyze DEPT spectra to distinguish quaternary carbons (e.g., trifluoromethyl groups) from protonated carbons.
- Cross-validate with ³¹P NMR to confirm phosphonate linkage integrity .
Q. What environmental toxicity profiles should researchers consider when handling this compound?
- Methodology : Classify aquatic toxicity using OECD Test Guidelines (e.g., Test 201/202 for acute/chronic aquatic toxicity). Key findings from analogous phosphonates include:
- Chronic aquatic toxicity (H410 classification) for phenol-isobutylated phosphate derivatives at concentrations >1 mg/L.
- Mitigation strategies: Use closed-system reactors during synthesis and implement waste neutralization protocols to reduce environmental release .
Advanced Research Questions
Q. How can this phosphonate be integrated into phosphonate metal-organic frameworks (MOFs) for semiconductor applications?
- Methodology : Leverage the phosphonate group’s strong metal-binding capacity to design MOFs with tailored porosity and stability. Steps include:
- Synthesizing phosphonic acid linkers via hydrolysis of the diisobutyl ester group.
- Optimizing crystallization conditions (e.g., solvothermal synthesis at 80–120°C) to form stable coordination networks with lanthanides or transition metals.
- Challenges: Manage structural diversity arising from variable protonation states of the phosphonate group, which can lead to unpredictable inorganic building units .
Q. What role does the phosphonate moiety play in antiviral or nucleotide analog drug design?
- Methodology : The phosphonate bond’s resistance to enzymatic hydrolysis makes it valuable for prodrug development. Key approaches:
- Substitute labile phosphate groups in nucleotide analogs with phosphonates to enhance metabolic stability.
- Use the trifluoromethyl group to modulate lipophilicity and blood-brain barrier penetration.
- Validate efficacy via enzymatic assays (e.g., inhibition of viral polymerases) and comparative pharmacokinetic studies .
Q. How do organisms metabolize synthetic phosphonates like this compound, and what transcriptomic tools can elucidate these pathways?
- Methodology : Use model organisms (e.g., Phaeodactylum tricornutum) to study phosphonate utilization via:
- RNA-seq analysis to identify upregulated genes (e.g., phosphonate ABC transporters, C-P lyases).
- Isotopic labeling (³²P) to trace metabolic incorporation into cellular phospholipids.
- Comparative transcriptomics between synthetic and biogenic phosphonates (e.g., 2-aminoethylphosphonate) to pinpoint specialized degradation pathways .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound while minimizing matrix interference?
- Methodology : The Cu(II)/H₂O₂ system at alkaline pH selectively oxidizes phosphonates to phosphate. Key parameters:
- Optimize Cu²⁺ dosage (0.1–0.5 mM) and H₂O₂ concentration (5–10 mM) to balance oxidation efficiency and radical scavenging.
- Monitor reaction progress via ³¹P NMR or ion chromatography to quantify phosphate yield.
- Address interference from co-existing anions (e.g., Cl⁻) by adjusting pH to 9–10, enhancing Cu(OH)₂ precipitation and reducing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
